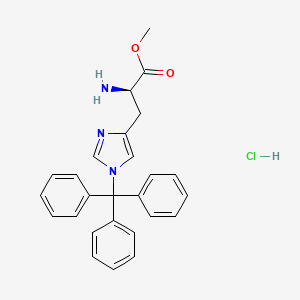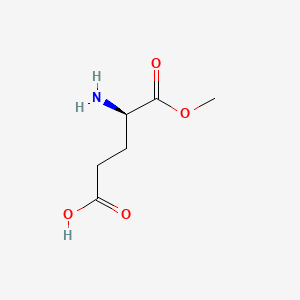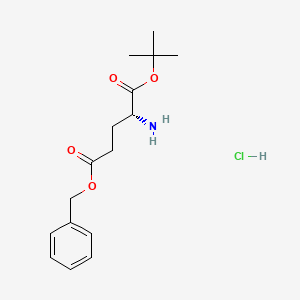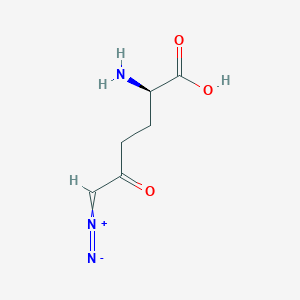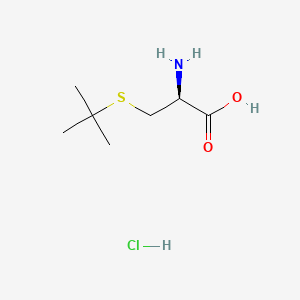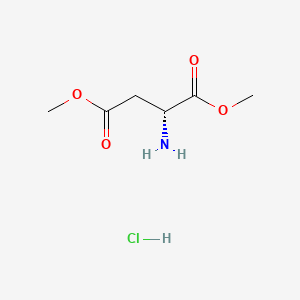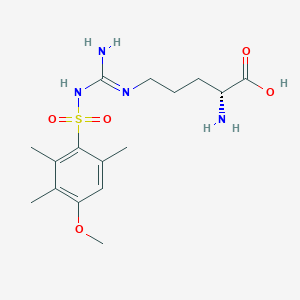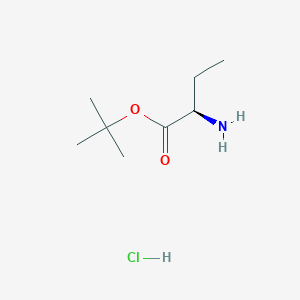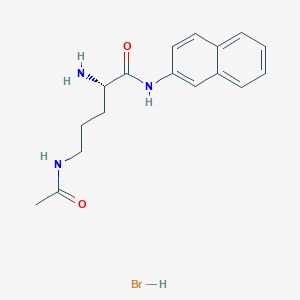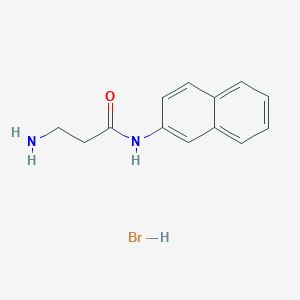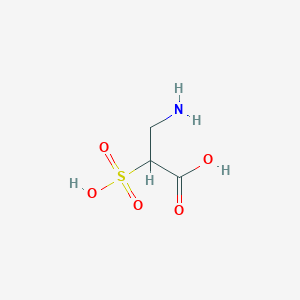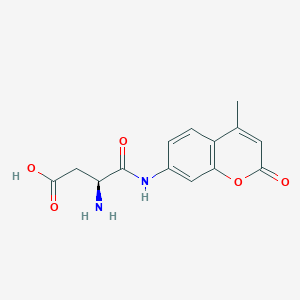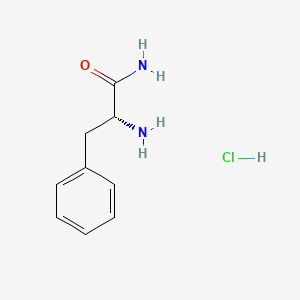
H-D-Phe-NH2 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Phenylalaninamide hydrochloride, also known as H-D-Phe-NH2 HCl, is an organic compound derived from D-phenylalanine. It is commonly used in biochemical research, particularly in the synthesis of peptides and proteins. This compound is known for its role as a protecting group in peptide synthesis, preventing unwanted reactions with amino acids .
Applications De Recherche Scientifique
H-D-Phenylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in studies involving protein structure and function.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: H-D-Phenylalaninamide hydrochloride is employed in the production of various biochemical reagents and materials
Mécanisme D'action
Target of Action
The primary target of H-D-Phe-NH2 HCL, also known as Taphalgin, is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They play a crucial role in analgesia, and are the primary target of most opioid drugs.
Mode of Action
Taphalgin interacts with μ-opioid receptors, leading to their subsequent desensitization . This interaction is presumed to be analogous to that of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Taphalgin is derived, makes the molecule more resistant to enzymatic degradation .
Biochemical Pathways
It is known that the compound’s interaction with μ-opioid receptors can lead to analgesic effects
Pharmacokinetics
The compound’s resistance to enzymatic degradation suggests that it may have a longer half-life than other similar compounds .
Result of Action
Taphalgin has been shown to have potent analgesic activity, significantly prolonging the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Action Environment
The action of Taphalgin can be influenced by various environmental factors. For instance, the compound’s self-assembly into nanostructures and hydrogels can be affected by pH and temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-D-Phenylalaninamide hydrochloride is typically synthesized through the reaction of D-phenylalanine with hydrochloric acid. The process involves the conversion of D-phenylalanine to its amide form, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of H-D-Phenylalaninamide hydrochloride involves large-scale chemical synthesis. The process includes the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The final product is often purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Phenylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized phenylalanine compounds, and substituted amides. These products are often used in further biochemical research and synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalaninamide hydrochloride: Similar in structure but derived from L-phenylalanine.
D-Phenylalanine: The parent compound without the amide and hydrochloride modifications.
H-Phe-Phe-NH2 HCl: A dipeptide with similar properties and applications
Uniqueness
H-D-Phenylalaninamide hydrochloride is unique due to its specific configuration and functional groups, which provide distinct chemical reactivity and biological activity. Its ability to act as a protecting group in peptide synthesis and its role in modulating enzyme activity make it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

